molecular formula C12H16N2O2 B13218012 3,3-Diethyl-5-nitro-2,3-dihydro-1H-indole

3,3-Diethyl-5-nitro-2,3-dihydro-1H-indole

Cat. No.: B13218012
M. Wt: 220.27 g/mol
InChI Key: OQCKOLVQPIJISM-UHFFFAOYSA-N
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Description

3,3-Diethyl-5-nitro-2,3-dihydro-1H-indole is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethyl-5-nitro-2,3-dihydro-1H-indole typically involves the nitration of 3,3-Diethyl-2,3-dihydro-1H-indole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,3-Diethyl-5-nitro-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,3-Diethyl-5-nitro-2,3-dihydro-1H-indole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives with potential pharmacological activities.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents for treating various diseases.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3,3-Diethyl-5-nitro-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring can also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

  • 3,3-Dimethyl-5-nitro-2,3-dihydro-1H-indole
  • 3,3-Diethyl-2,3-dihydro-1H-indole
  • 5-Nitroindole

Comparison: 3,3-Diethyl-5-nitro-2,3-dihydro-1H-indole is unique due to the presence of both diethyl and nitro groups, which confer distinct chemical and biological properties. Compared to 3,3-Dimethyl-5-nitro-2,3-dihydro-1H-indole, the diethyl groups provide increased steric hindrance, potentially affecting its reactivity and interaction with biological targets. The nitro group enhances its electron-withdrawing capability, influencing its chemical stability and reactivity .

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

3,3-diethyl-5-nitro-1,2-dihydroindole

InChI

InChI=1S/C12H16N2O2/c1-3-12(4-2)8-13-11-6-5-9(14(15)16)7-10(11)12/h5-7,13H,3-4,8H2,1-2H3

InChI Key

OQCKOLVQPIJISM-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNC2=C1C=C(C=C2)[N+](=O)[O-])CC

Origin of Product

United States

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